Bisphenol a diglycidyl ether diacrylate
Overview
Description
Synthesis Analysis
BADGE and its derivatives, such as diglycidyl ether of bisphenol A acrylate (DAC) and methacrylate (DMAC), are synthesized through reactions involving epoxy precursors like diglycidyl ether of bisphenol A (DGEBA) with acrylic and methacrylic acids. The synthesis process includes characterizing the resulting resins through various analytical techniques to determine their structure and properties, highlighting the intricate relationship between chemical structure and material performance (Ahmad et al., 2005).
Molecular Structure Analysis
The molecular structure of BADGE and its derivatives is central to understanding their chemical behavior and applications. Techniques such as Fourier transform infrared spectroscopy, 1H-NMR, and 13C-NMR spectroscopy are employed to elucidate the structure of these compounds. This structural analysis is crucial for tailoring materials with specific properties for targeted applications (Ahmad et al., 2005).
Chemical Reactions and Properties
BADGE undergoes various chemical reactions, including reactions with food components such as amino acids, sugars, peptides, and proteins, leading to the formation of new compounds. This reactivity is significant in the context of food safety, where the migration of BADGE from can coatings into foodstuffs is a concern. The interactions of BADGE with food ingredients underscore the importance of understanding its chemical properties in relation to human health and safety (Coulier et al., 2010).
Physical Properties Analysis
The physical properties of BADGE-derived materials, such as coatings, are analyzed through techniques like thermogravimetric analysis and differential scanning calorimetry. These studies reveal the materials' thermal stability and glass-transition temperatures, essential for their performance in applications requiring resistance to heat and mechanical stress (Ahmad et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties of BADGE, including its reactivity and the nature of its reaction products, is vital for assessing its safety in food-contact applications and its suitability for various industrial uses. The formation of reaction products through interactions with food components and the potential for these compounds to migrate into food highlight the need for comprehensive safety evaluations and regulations governing the use of BADGE in food packaging (Coulier et al., 2010).
Scientific Research Applications
1. Food Packaging and Safety
BADGE is used in the manufacture of can coatings for food-contact applications. It has been found that BADGE levels decay in foodstuffs, such as tuna and apple puree, due to reactions with food ingredients. Analytical approaches have been applied to study these reactions, indicating BADGE's interaction with amino acids and sugars in food. This research highlights BADGE's role and behavior in food packaging safety (Coulier et al., 2010).
2. Polymer Science and Epoxy Resin Curing
BADGE is effectively used in epoxy resin curing processes. It can be thermally cured using hardeners like phthalic acid anhydride, exhibiting high cross-linking and thermal stability in the resulting thermosets. This application is significant for producing durable materials with potential for various industrial applications (Naumann et al., 2014).
3. Analytical Methodologies and Stability Studies
Research has been conducted to improve the analytical methodologies for determining the stability of BADGE and its derivatives. This is crucial for quality control and ensuring the accuracy of studies involving these compounds. The stability of BADGE under controlled conditions has been extensively studied, which is essential for understanding its behavior in various environments (Szczepańska et al., 2019).
4. Environmental and Health Impact Studies
Studies on the occurrence and accumulation of BADGE and its derivatives in human blood and adipose fat have been conducted. These studies are vital for understanding the environmental and health impacts of BADGE, particularly its migration pathways and potential health risks (Wang et al., 2015).
5. Advanced Material Synthesis
BADGE is involved in the synthesis of advanced materials, such as the fabrication of thermosets with high glass transition temperatures, low thermal expansion, and excellent flame retardancy. These materials have potential applications in various fields, including construction and electronics (Lin et al., 2010).
properties
IUPAC Name |
[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTQQYMRXDUHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33041-41-7 | |
Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33041-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40863439 | |
Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol a diglycidyl ether diacrylate | |
CAS RN |
4687-94-9, 57417-94-4 | |
Record name | Bisphenol A diglycidyl ether diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4687-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A epoxy resin diacrylate ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)di(propane-1,2-diol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057417944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)]di(propane-1,2-diol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL A DIGLYCIDYL ETHER DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615T9XD11Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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